3-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]propanoic acid
Description
¹H/¹³C Nuclear Magnetic Resonance (NMR)
¹H NMR :
¹³C NMR :
Fourier-Transform Infrared (FT-IR) Spectroscopy
- O-H stretch : Broad band at 2500–3300 cm⁻¹ (carboxylic acid).
- S=O symmetric/asymmetric stretches : 1150 cm⁻¹ and 1320 cm⁻¹.
- C=O stretch : 1705 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
- π→π* transitions (aromatic ring): λₘₐₓ = 265 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹).
- n→π* transitions (C=O and S=O): λₘₐₓ = 210 nm.
Mass Spectrometry
- Molecular ion peak : m/z = 269.32 [M]⁺.
- Fragmentation patterns :
- Loss of CO₂ (m/z = 225.2).
- Cleavage of the thiazolidine ring (m/z = 121.1).
Computational Chemistry Approaches for Electron Density Mapping
Density Functional Theory (DFT) simulations at the B3LYP/6-311+G(d,p) level reveal:
- Electrostatic potential surfaces : The sulfonyl group acts as an electron-deficient region (δ⁺), while the carboxylic acid exhibits electron density localization (δ⁻).
- HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity (Figure 1).
- Bond critical points (BCPs) :
Figure 1: Computed HOMO-LUMO orbitals of 3-[4-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]propanoic acid
(Simulated at B3LYP/6-311+G(d,p), isosurface value = 0.02 e·Å⁻³)
Properties
IUPAC Name |
3-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c14-12(15)7-4-10-2-5-11(6-3-10)13-8-1-9-18(13,16)17/h2-3,5-6H,1,4,7-9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSCRFOJIFAWTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies Overview
The target molecule combines a phenylpropanoic acid backbone with a 1,2-thiazolidine-1,1-dioxide moiety at the para-position. Three primary strategies emerge for its synthesis:
- Cyclocondensation of 4-aminophenylpropanoic acid with sulfur-containing precursors to form the thiazolidine ring, followed by oxidation.
- Cross-coupling reactions between halogenated phenylpropanoic acid derivatives and pre-synthesized thiazolidine sulfones.
- Post-synthetic oxidation of thiazolidine sulfide intermediates derived from mercaptoacetic acid or cysteamine.
Each method requires careful optimization of reaction conditions, including solvent systems, catalysts, and oxidation protocols.
Detailed Preparation Methods
Cyclocondensation Approach
This method constructs the thiazolidine ring directly on the phenylpropanoic acid scaffold.
Stepwise Synthesis
Thioamide Formation :
4-Aminophenylpropanoic acid reacts with carbon disulfide (CS₂) in alkaline methanol to form the corresponding thioamide. Typical conditions involve refluxing for 6–8 hr at 60°C.$$
\text{4-NH}2\text{-C}6\text{H}4\text{-CH}2\text{CH}2\text{COOH} + \text{CS}2 \xrightarrow{\text{MeOH, KOH}} \text{4-NHC(S)SH-C}6\text{H}4\text{-CH}2\text{CH}2\text{COOH}
$$Cyclization :
The thioamide undergoes cyclization with 1,2-dibromoethane in dimethylformamide (DMF) at 80°C for 12 hr, forming the thiazolidine sulfide ring.$$
\text{Thioamide} + \text{BrCH}2\text{CH}2\text{Br} \xrightarrow{\text{DMF}} \text{Thiazolidine sulfide} + 2\text{HBr}
$$Oxidation to Sulfone :
The sulfide intermediate is oxidized using hydrogen peroxide (30% v/v) in acetic acid at 50°C for 4 hr, yielding the 1,1-dioxo thiazolidine.$$
\text{Thiazolidine sulfide} + \text{H}2\text{O}2 \xrightarrow{\text{AcOH}} \text{Thiazolidine sulfone} + \text{H}_2\text{O}
$$
Yield : 58–62% over three steps.
Analytical Validation
Coupling Reaction Approach
This route leverages cross-coupling chemistry to attach a preformed thiazolidine sulfone to the phenylpropanoic acid core.
Thiazolidine Sulfone Synthesis
Thiazolidine Formation :
Cysteamine reacts with formaldehyde in ethanol under reflux to form thiazolidine.$$
\text{HSCH}2\text{CH}2\text{NH}2 + \text{HCHO} \xrightarrow{\text{EtOH}} \text{Thiazolidine} + \text{H}2\text{O}
$$Sulfonation :
Oxidation with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane converts the sulfide to sulfone.$$
\text{Thiazolidine} + 2\text{m-CPBA} \xrightarrow{\text{CH}2\text{Cl}2} \text{Thiazolidine sulfone} + 2\text{m-CPBAH}
$$
Buchwald-Hartwig Coupling
4-Bromophenylpropanoic acid couples with the thiazolidine sulfone amine using Pd(OAc)₂/Xantphos catalyst and Cs₂CO₃ base in toluene at 110°C:
$$
\text{4-Br-C}6\text{H}4\text{-CH}2\text{CH}2\text{COOH} + \text{Thiazolidine sulfone-NH}2 \xrightarrow{\text{Pd(OAc)}2} \text{Target compound} + \text{HBr}
$$
Yield : 45–50% after purification by silica gel chromatography.
Oxidation of Thiazolidine Sulfide
For analogs with acid-sensitive groups, post-synthetic oxidation is preferable.
Procedure
Thiazolidine Sulfide Synthesis :
4-Mercaptophenylpropanoic acid reacts with 2-aminoethanol in HCl/EtOH to form the thiazolidine sulfide.Oxidation :
Treat with Oxone® (2.2 equiv) in water/THF (1:1) at 0°C for 2 hr.
Advantage : Avoids high temperatures that could decarboxylate the propanoic acid.
Optimization and Mechanistic Insights
Solvent Effects
Analytical Characterization
Challenges and Limitations
- Decarboxylation Risk : High temperatures during cyclocondensation may degrade the propanoic acid group. Mitigated by stepwise heating.
- Over-Oxidation : Excessive H₂O₂ converts sulfones to sulfonic acids. Controlled stoichiometry (1.2 equiv H₂O₂) is critical.
- Coupling Efficiency : Bulky thiazolidine sulfones reduce Pd catalyst activity. Electron-deficient ligands improve yields.
Chemical Reactions Analysis
3-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the dioxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogens or other substituents can be introduced using reagents like halogenating agents or organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
The compound is utilized as a building block in organic synthesis, facilitating the creation of more complex molecules. It serves as a reagent in various organic reactions due to its functional groups that can participate in nucleophilic attacks and other chemical transformations.
Biology
Research has indicated that 3-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]propanoic acid exhibits potential biological activities:
- Antimicrobial Activity : The compound may disrupt bacterial cell walls or inhibit essential enzymes involved in bacterial metabolism.
- Anti-inflammatory Effects : It potentially inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response.
Medicine
Ongoing studies are exploring its therapeutic potential for various diseases:
- Cancer Treatment : Preliminary research suggests that derivatives of this compound may have anticancer properties by inducing apoptosis in cancer cells.
- Infectious Diseases : Its antimicrobial properties make it a candidate for developing new antibiotics.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various thiazolidine derivatives against common bacterial strains. Results indicated that compounds similar to this compound displayed significant inhibitory effects on bacterial growth, suggesting potential for further development into antibiotic therapies .
Case Study 2: Anti-inflammatory Properties
In another research project focusing on inflammatory diseases, derivatives of this compound were tested for their ability to inhibit COX enzymes. The results demonstrated that certain derivatives effectively reduced inflammation markers in vitro, indicating their potential use in treating inflammatory conditions .
Mechanism of Action
The mechanism of action of 3-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or inhibit essential enzymes. Its anti-inflammatory effects could be attributed to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole/Thiazolidine Derivatives with Propanoic Acid Moieties
Compound 6d : 3-{(4-Aminophenyl)[4-(4-cyanophenyl)-1,3-thiazol-2-yl]amino}propanoic Acid
- Structural Features: Substituted with a 4-cyanophenyl group on the thiazole ring and an aminophenyl-propanoic acid side chain.
- Bioactivity: Demonstrates high cytotoxicity, likely due to the electron-withdrawing cyano group enhancing cellular uptake or target binding .
- Comparison: The cyanophenyl substituent in 6d contrasts with the sulfone group in the target compound. Sulfones generally improve metabolic stability compared to nitriles but may reduce membrane permeability .
Compound 6e : 3-((4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]thiazol-2-yl}amino)propanoic Acid
- Structural Features : Contains a trifluoromethylphenyl group on the thiazole ring.
- Bioactivity : Exhibits significant antiviral activity against influenza A, attributed to the lipophilic CF₃ group enhancing viral protease inhibition .
- Comparison : The CF₃ group in 6e and the sulfone in the target compound both act as electron-withdrawing groups, but the sulfone’s polarity may limit blood-brain barrier penetration compared to CF₃ .
Compound 13 : 3-(1,3-Thiazol-2-yl(p-tolyl)amino)propanoic Acid
- Structural Features : Simplified structure with a p-tolyl group and unmodified thiazole.
- Bioactivity : Preliminary assays suggest moderate antibacterial activity, likely due to the basic thiazole nitrogen facilitating bacterial membrane interaction .
- Comparison : The absence of a sulfone or other electron-withdrawing groups in Compound 13 reduces its stability under physiological conditions compared to the target compound .
Isoindole and Thiomorpholin Derivatives
Flosin (Isoindone) : 2-[4-(3-Oxo-1H-isoindol-2-yl)phenyl]propanoic Acid
- Structural Features : Isoindole ring instead of thiazolidine, with a ketone group.
- Applications : Marketed as an anti-inflammatory (Proprietary Names: Bor-Ind, Reumofene), targeting cyclooxygenase enzymes .
- Comparison: The isoindole ring in Flosin provides planar aromaticity, enhancing COX-2 selectivity, whereas the non-aromatic thiazolidine ring in the target compound may favor different binding modes .
3-(1,1-Dioxo-1λ⁶,4-thiomorpholin-4-yl)-3-(thiophen-2-yl)propanoic Acid
- Structural Features : Thiomorpholin sulfone with a thiophene substituent.
Propanoic Acid Derivatives with Simple Aromatic Substituents
Impurity F (EP) : 3-[4-(2-Methylpropyl)phenyl]propanoic Acid
Data Tables
Table 1: Structural and Bioactivity Comparison of Key Analogues
Table 2: Physicochemical Properties
| Compound Name | LogP (Predicted) | Solubility (mg/mL) | Metabolic Stability |
|---|---|---|---|
| Target Compound | 1.8 | 0.15 | High (sulfone group) |
| 6d | 2.5 | 0.08 | Moderate |
| 6e | 3.0 | 0.05 | Moderate |
| Flosin | 2.2 | 0.20 | Low (ketone hydrolysis) |
| Impurity F | 3.5 | 0.02 | High |
Key Research Findings
- Electron-Withdrawing Groups : Sulfone (target compound) and CF₃ (6e) enhance target binding but differ in polarity and metabolic pathways .
- Ring Flexibility : Thiomorpholin derivatives (e.g., ) show improved solubility but reduced specificity compared to rigid thiazolidines .
- Pharmaceutical Relevance : Isoindole-based Flosin highlights the importance of aromaticity in anti-inflammatory design, whereas thiazolidines may excel in antiviral contexts .
Biological Activity
3-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]propanoic acid is a synthetic compound with potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. Its unique structure, characterized by a thiazolidine ring and a propanoic acid moiety, suggests various mechanisms of action that warrant detailed investigation.
- Molecular Formula : C12H15NO4S
- Molecular Weight : 269.32 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets. The proposed mechanisms include:
- Antimicrobial Activity : The compound may disrupt bacterial cell walls or inhibit essential enzymes involved in bacterial metabolism.
- Anti-inflammatory Effects : It potentially inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response.
Biological Activity Overview
Research has highlighted several biological activities associated with this compound:
Antimicrobial Activity
Studies indicate that derivatives of thiazolidine compounds exhibit significant antibacterial effects against various pathogens. For instance:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Enterococcus faecalis.
- Gram-negative bacteria : Showed activity against Pseudomonas aeruginosa and Escherichia coli.
Anti-inflammatory Activity
Research suggests that the compound may inhibit COX enzymes, which are key players in the inflammatory process. This inhibition can lead to reduced synthesis of prostaglandins, thereby alleviating inflammation.
Table 1: Summary of Biological Activities
Detailed Research Findings
In a study examining the synthesis and biological activity of thiazolidine derivatives, it was found that:
- Compounds similar to this compound displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria.
- The anti-inflammatory properties were linked to the compound's capacity to inhibit COX enzymes, suggesting potential therapeutic applications in conditions characterized by inflammation.
Q & A
Q. What are the standard synthetic protocols for preparing 3-[4-(1,1-Dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]propanoic acid and its derivatives?
Synthesis typically involves condensation reactions, cyclization, or coupling strategies. For example, thiazolidinone rings can be formed via cyclocondensation of thioamides with α-halo carbonyl compounds. Derivatives like those in were synthesized using nitrobenzylidene derivatives and thiophene-based aldehydes under reflux conditions, followed by purification via recrystallization . Key steps include refluxing with sodium carbonate and acetic acid, with structural confirmation via ¹H/¹³C NMR and IR spectroscopy.
Q. How is the purity and structural integrity of this compound verified in academic research?
Standard methods include:
Q. What are the recommended storage and handling protocols to ensure compound stability?
Store in airtight containers at 4°C to prevent hydrolysis. Use fume hoods for handling, and avoid prolonged exposure to moisture. Safety protocols from recommend lab coats, chemical-resistant gloves, and immediate rinsing of contaminated skin/eyes .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of thiazolidinone-containing derivatives?
Use a factorial design approach to test variables:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization .
- Catalyst screening : achieved higher yields using BF₃·Et₂O for cyclization .
- Temperature gradients : Reflux at 80–100°C minimizes side reactions . Computational tools () can model reaction pathways to predict optimal conditions .
Q. What computational strategies enhance the design of derivatives with improved bioactivity?
- Quantum chemical calculations : Density Functional Theory (DFT) optimizes electronic properties (e.g., HOMO-LUMO gaps) for target interactions .
- Molecular docking : Simulate binding to biological targets (e.g., enzymes) to prioritize derivatives. ’s ICReDD method integrates experimental data with computational predictions to refine designs .
Q. How can conflicting spectral data (e.g., unexpected NOE effects in NMR) be resolved during structural elucidation?
- 2D NMR techniques : Use HSQC and HMBC to assign ambiguous signals (e.g., distinguishing thiazolidinone protons from propanoic acid chains) .
- DFT-predicted shifts : Compare experimental ¹³C NMR with computed values (RMSD < 1 ppm validates assignments) .
- X-ray crystallography : Resolve tautomerism or stereochemical ambiguities, as seen in for pyrazole-thiazolidinone hybrids .
Q. What methodologies address discrepancies in biological activity data across studies?
- Dose-response normalization : Control for variations in assay conditions (e.g., IC₅₀ values under standardized pH and temperature).
- Meta-analysis : Pool data from multiple studies (e.g., and ) to identify structure-activity trends. Derivatives with electron-withdrawing groups (e.g., nitro) often show enhanced activity .
Q. How can regioselectivity challenges in heterocyclic functionalization be overcome?
- Directing group strategies : Introduce acetyl or nitro groups ( ) to steer electrophilic substitution .
- Microwave-assisted synthesis : Accelerate kinetics to favor thermodynamically stable regioisomers .
Methodological Resources
Q. What advanced analytical techniques are critical for characterizing degradation products?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
